AC-Dab(boc)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-7(14)13-8(9(15)16)5-6-12-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOMLJGTABQBQW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427140 | |

| Record name | Nalpha-Ac-Ngamma-Boc-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201351-32-8 | |

| Record name | Nalpha-Ac-Ngamma-Boc-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Nα-acetyl-Nγ-tert-butoxycarbonyl-L-2,4-diaminobutanoic Acid (AC-Dab(boc)-OH)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on Nα-acetyl-Nγ-tert-butoxycarbonyl-L-2,4-diaminobutanoic acid, a specialized amino acid derivative with significant potential in peptide and peptidomimetic design. This document moves beyond a simple datasheet to provide a deeper understanding of the causality behind its synthesis, properties, and applications. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Introduction to AC-Dab(boc)-OH: A Building Block of Strategic Importance

Nα-acetyl-Nγ-tert-butoxycarbonyl-L-2,4-diaminobutanoic acid, hereafter referred to as AC-Dab(boc)-OH, is a non-proteinogenic amino acid derivative. Its unique architecture, featuring a Nα-acetyl group and a Nγ-Boc protecting group, offers a distinct set of properties that make it a valuable tool in the synthesis of complex peptides and peptidomimetics. The N-terminal acetylation mimics a common post-translational modification in native proteins, which can enhance stability and modulate biological activity[1][2][3]. The orthogonal Boc protecting group on the side chain allows for selective deprotection and further functionalization, a critical feature in modern drug discovery and development[4].

Chemical Structure and Nomenclature

The structure of AC-Dab(boc)-OH is characterized by a four-carbon chain with two amino groups at positions 2 (α) and 4 (γ). The α-amino group is acetylated, and the γ-amino group is protected by a tert-butoxycarbonyl (Boc) group.

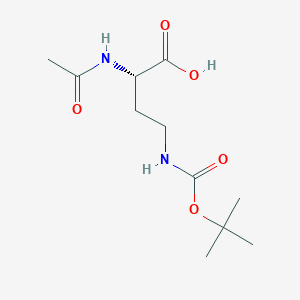

Caption: Chemical structure of AC-Dab(boc)-OH.

Synonyms:

-

Nα-acetyl-Nγ-tert-butoxycarbonyl-L-2,4-diaminobutanoic acid

-

Ac-L-Dab(Boc)-OH

Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C11H20N2O5 | Based on chemical structure |

| Molecular Weight | 260.29 g/mol | Based on chemical structure |

| Appearance | White to off-white solid | Typical for protected amino acids |

| Solubility | Soluble in DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from similar protected amino acids[5] |

| Stability | Stable under standard laboratory conditions. The Boc group is acid-labile, while the acetyl group is stable to mild acid and base. | Based on known protecting group chemistry[4] |

| Storage | Store at 2-8 °C in a dry, dark place to prevent degradation. | Standard practice for protected amino acids |

Synthesis and Chemical Reactivity

The synthesis of AC-Dab(boc)-OH requires a strategic application of protecting group chemistry to achieve the desired regioselectivity.

Proposed Synthetic Pathway

A logical and efficient synthesis of AC-Dab(boc)-OH starts from the commercially available Nγ-Boc-L-2,4-diaminobutyric acid.

Sources

An In-Depth Technical Guide to Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric Acid: A Cornerstone in Peptide and Medicinal Chemistry

This guide provides an in-depth exploration of a critical building block in modern synthetic chemistry: Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid, commonly abbreviated as Fmoc-Dab(Boc)-OH. While the query "AC-Dab(boc)-OH" was specified, this term is not standard in chemical literature and databases. It is highly probable that "AC" was a typographical error for "Fmoc," which represents the fluorenylmethyloxycarbonyl protecting group. The acetyl ("Ac") derivative, while synthetically possible, is not a commercially prevalent reagent for peptide synthesis in the same manner as its Fmoc counterpart. This guide will, therefore, focus on the widely utilized and technically significant Fmoc-Dab(Boc)-OH.

We will delve into its chemical identity, physicochemical properties, the rationale behind its synthesis, and its pivotal applications in peptide synthesis and drug discovery. This resource is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this versatile molecule.

Chemical Identity and Properties

IUPAC Name: (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid[1]

CAS Number: 125238-99-5[1][2][3]

Synonyms: Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid, Fmoc-L-Dab(Boc)-OH[3]

The strategic placement of two distinct amine-protecting groups, the base-labile Fmoc group on the alpha-amino acid and the acid-labile Boc group on the side-chain amino group, is the cornerstone of Fmoc-Dab(Boc)-OH's utility. This "orthogonal" protection scheme allows for the selective deprotection of either amino group, providing chemists with precise control during the stepwise assembly of complex peptide chains.

Table 1: Physicochemical Properties of Fmoc-Dab(Boc)-OH

| Property | Value | Source |

| Molecular Formula | C24H28N2O6 | |

| Molecular Weight | 440.49 g/mol | |

| Appearance | White powder | |

| Storage Temperature | 2-8°C | |

| Optical Activity | [α]20/546 −14.5±1°, c = 1% in methanol |

The Rationale and Workflow of Synthesis

The synthesis of Fmoc-Dab(Boc)-OH is a multi-step process that requires careful control of protecting group chemistry. A common synthetic pathway begins with L-2,4-diaminobutyric acid. The process involves the sequential and selective protection of the two amino groups.

Sources

Solubility Profile of N-α-acetyl-N-γ-Boc-L-2,4-diaminobutyric acid [AC-Dab(Boc)-OH]: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-acetyl-N-γ-Boc-L-2,4-diaminobutyric acid, herein referred to as AC-Dab(Boc)-OH, is a specialized amino acid derivative crucial in peptide synthesis and the development of peptidomimetics. Its solubility characteristics in organic solvents are fundamental to its effective use in synthetic workflows, purification, and formulation. Direct, quantitative solubility data for this compound is not extensively documented in public literature. This guide, therefore, provides a framework for understanding and predicting its solubility based on first principles of physical organic chemistry. Furthermore, it presents a robust, field-proven experimental protocol for researchers to determine thermodynamic solubility in any solvent of interest, ensuring reliable and reproducible results.

Physicochemical Characterization of AC-Dab(Boc)-OH

Understanding the solubility of a molecule begins with a thorough analysis of its structure. AC-Dab(Boc)-OH is an amphiphilic molecule with distinct polar and non-polar regions that dictate its interaction with different solvents.

-

Molecular Structure:

-

Core: L-2,4-diaminobutyric acid (Dab) provides the chiral backbone.[1]

-

α-Amino Group: Acetylated (Ac-), which neutralizes the basicity of the alpha-amine and introduces a polar amide group capable of hydrogen bonding.

-

γ-Amino Group: Protected with a tert-butyloxycarbonyl (Boc) group, a bulky, lipophilic moiety that significantly increases the non-polar character of the molecule.

-

Carboxylic Acid (-OH): A polar, acidic functional group that can act as a hydrogen bond donor and acceptor. It can be deprotonated in the presence of a base.

-

-

Key Physicochemical Properties:

-

Hydrogen Bond Donors: 2 (from the carboxylic acid -OH and the acetyl amide N-H).

-

Hydrogen Bond Acceptors: 5 (from the two carbonyl oxygens of the Boc group, the acetyl carbonyl oxygen, and the two oxygens of the carboxylic acid).

-

Polarity: The molecule possesses both polar (carboxylic acid, acetyl amide) and non-polar (Boc group, hydrocarbon backbone) characteristics, making its solubility highly dependent on the solvent's nature.

-

Ionization: The carboxylic acid group (pKa typically ~2-3) can be ionized to a carboxylate, drastically increasing polarity and solubility in polar protic solvents.

-

Theoretical Principles of Solvent-Solute Interactions

The principle of "like dissolves like" governs solubility. For AC-Dab(Boc)-OH, solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the polar regions of AC-Dab(Boc)-OH (the carboxylic acid and acetyl group). However, the bulky, non-polar Boc group can disrupt the solvent's hydrogen-bonding network, potentially limiting high solubility unless the polar interactions dominate.

-

Polar Aprotic Solvents (e.g., DMF, NMP, DMSO, Acetonitrile): These solvents have high dipole moments and can act as hydrogen bond acceptors but not donors. They are excellent at solvating polar functional groups. Solvents like N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are particularly effective in peptide synthesis because they efficiently solvate complex protected amino acids and peptide chains.[2][3][4] It is anticipated that AC-Dab(Boc)-OH will exhibit good solubility in these solvents, as they can interact with the polar parts of the molecule while also accommodating the non-polar Boc group.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The energy cost of disrupting the strong intermolecular hydrogen bonds (dimerization) of the carboxylic acid groups in the AC-Dab(Boc)-OH crystal lattice would be too high, with minimal energy gain from solute-solvent interactions. Therefore, solubility is expected to be very low.

-

Chlorinated Solvents (e.g., Dichloromethane - DCM): DCM has moderate polarity and is a poor hydrogen bond donor/acceptor. While often used in Boc-based peptide synthesis for its ability to swell polystyrene resins, its ability to solvate highly polar, crystalline solids can be limited.[2] Solubility is expected to be moderate to low, likely requiring a co-solvent.

The logical flow for predicting solubility based on these principles can be visualized as follows:

Caption: Logical workflow for predicting solubility.

Predictive Solubility Profile

Based on the principles outlined above, the following table provides a predictive, qualitative assessment of AC-Dab(Boc)-OH solubility in common organic solvents. This table is for estimation purposes; experimental verification is mandatory for any application.

| Solvent Class | Solvent Name | Polarity Index | Predicted Solubility | Rationale |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 6.4 | High | Excellent H-bond acceptor and high polarity effectively solvate both the polar groups and the peptide backbone. Widely used and effective for protected amino acids.[3] |

| N-Methyl-2-pyrrolidone (NMP) | 6.5 | High | Similar to DMF, often considered a superior solvent for aggregating sequences due to its solvation properties.[2] | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Very strong H-bond acceptor, capable of disrupting solute-solute interactions effectively. | |

| Acetonitrile (MeCN) | 5.8 | Medium | Polar aprotic but a weaker H-bond acceptor than DMF or DMSO. May be less effective at solvating the carboxylic acid and amide groups. | |

| Polar Protic | Methanol (MeOH) | 5.1 | Medium | Can H-bond with all polar sites. The non-polar Boc group may limit solubility compared to polar aprotic solvents. |

| Ethanol (EtOH) | 4.3 | Medium-Low | Less polar than methanol, making it a poorer solvent for the polar functional groups. | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Low | Limited polarity and poor H-bonding capacity. Unlikely to overcome the crystal lattice energy of the solid solute effectively.[2] |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Low | Moderate polarity but a weak H-bond acceptor. Often used with PEG-based resins but less effective for solvating crystalline amino acid derivatives.[2] |

| Non-Polar | Toluene | 2.4 | Very Low | Non-polar nature provides no favorable interactions with the polar functional groups of the solute. |

| Hexane | 0.1 | Very Low | Lacks any significant polarity; incapable of solvating the polar regions of the molecule. |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

For definitive data, the equilibrium (thermodynamic) solubility must be determined experimentally. The shake-flask method is the gold-standard for this purpose due to its reliability and direct measurement of the solution in equilibrium with the solid phase.[5][6]

Principle

An excess amount of the solid solute (AC-Dab(Boc)-OH) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium (i.e., the concentration of the dissolved solute becomes constant). The saturated solution is then separated from the excess solid, and the concentration of the solute is measured using a validated analytical method.

Materials and Equipment

-

AC-Dab(Boc)-OH (solid, high purity)

-

Test solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance (± 0.01 mg)

-

Orbital shaker or rotator with temperature control (e.g., set to 25 °C ± 1 °C)

-

Syringes (1 mL or 2 mL)

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, check for solvent compatibility)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with a UV detector (or other suitable quantitative method)

Experimental Workflow

Caption: Experimental workflow for the shake-flask method.

Step-by-Step Methodology

-

Preparation: a. To a series of glass vials, add an excess amount of AC-Dab(Boc)-OH. A general rule is to add at least 2-3 times the estimated amount needed for saturation. For a completely unknown solubility, start with ~20-50 mg. b. Accurately pipette a known volume of the test solvent (e.g., 2.0 mL) into each vial. c. Securely cap the vials. Prepare at least three replicates for each solvent.

-

Equilibration: a. Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the vials at a speed sufficient to keep the solid suspended (e.g., 150-200 rpm). c. The time to reach equilibrium must be established. For initial studies, sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure the measured concentration has reached a plateau.[7]

-

Sampling and Filtration: a. After the equilibration period, remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes in the same temperature-controlled environment. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom. c. Immediately attach a 0.22 µm syringe filter to the syringe and dispense the filtrate into a clean, labeled HPLC vial. This step is critical to remove any undissolved microparticles.

-

Quantification: a. Prepare a stock solution of AC-Dab(Boc)-OH in a solvent in which it is highly soluble (e.g., DMF or DMSO) at a known concentration. b. From the stock solution, create a series of calibration standards (at least 5) by serial dilution to cover the expected concentration range of the samples. c. Analyze the calibration standards and the filtered samples using a validated HPLC-UV method. The mobile phase and column should be chosen to provide good peak shape and retention for AC-Dab(Boc)-OH. d. Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Calculation: a. Determine the concentration of AC-Dab(Boc)-OH in the filtered sample from the calibration curve. b. If the sample was diluted prior to analysis, multiply this concentration by the dilution factor to obtain the concentration in the saturated solution. c. Report the final solubility in appropriate units (e.g., mg/mL or mol/L) as the mean ± standard deviation of the replicates.

Conclusion

While readily available quantitative data on the solubility of AC-Dab(Boc)-OH is scarce, a robust predictive framework can be established by analyzing its molecular structure and applying fundamental principles of solute-solvent interactions. The compound is predicted to have high solubility in polar aprotic solvents like DMF, NMP, and DMSO, which are staples in peptide synthesis. Conversely, poor solubility is expected in non-polar and chlorinated solvents. For any critical application in research or drug development, these predictions must serve as a starting point, with the definitive solubility values established through rigorous experimental determination. The provided shake-flask protocol offers a reliable and universally accepted method for generating this crucial data, empowering researchers to proceed with their synthetic and formulation efforts with confidence.

References

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

-

PubChem. Fmoc-Dab(Ac)-OH. National Center for Biotechnology Information. [Link]

-

World Health Organization (WHO). Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver. [Link]

-

Narayana, M., et al. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. [Link]

-

Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

-

Marques, M. F. C., et al. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design, 21(9), 5267-5279. [Link]

-

Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Chemical Science, 14(10), 2685-2696. [Link]

-

PubChem. Boc-Dap-OH. National Center for Biotechnology Information. [Link]

-

World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. (2018). [Link]

-

Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6149. [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]

-

PubChem. 2,4-Diaminobutyric acid. National Center for Biotechnology Information. [Link]

-

Biotage. Green solvents for solid phase peptide synthesis. [Link]

-

Dufal, S., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. [Link]

-

LifeTein. How to predict peptide solubility?. [Link]

-

PubChem. 2,3-Diaminopropionic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. biotage.com [biotage.com]

- 4. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

An In-depth Technical Guide on the Stability and Storage of Ac-Dab(Boc)-OH

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Imperative of Reagent Integrity

In the landscape of peptide synthesis and drug discovery, the fidelity of our outcomes is inextricably linked to the quality of our starting materials. N-α-acetyl-N-γ-Boc-L-diaminobutyric acid, or Ac-Dab(Boc)-OH, represents a class of specialized reagents where structural integrity is paramount. Its dual-functionality—a stable acetylated N-terminus and a labile Boc-protected side chain—offers unique possibilities in peptide design. However, this very architecture necessitates a nuanced understanding of its stability. This guide is crafted from the perspective of a senior application scientist, moving beyond mere procedural lists to elucidate the chemical rationale behind the recommended protocols. Our objective is to empower researchers to not only preserve the stability of Ac-Dab(Boc)-OH but also to confidently troubleshoot potential issues, ensuring the reproducibility and success of their scientific endeavors.

Molecular Architecture and Inherent Reactivity

The stability of any chemical compound is a direct consequence of its structure. Ac-Dab(Boc)-OH possesses three key functional groups that dictate its chemical behavior: the N-α-acetyl group, the γ-Boc-protected amine, and the C-terminal carboxylic acid.

Figure 1: Functional Group Cartography of Ac-Dab(Boc)-OH. This diagram illustrates the key functional regions of the molecule. The stability is primarily governed by the acid-labile Boc group, while the N-α-acetyl group forms a stable amide bond.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is the most chemically sensitive part of the molecule. It is designed to be stable under basic and nucleophilic conditions but is readily cleaved by acid.[1][2] This acid lability is the cornerstone of its utility in peptide synthesis but also the primary concern for long-term storage.

-

The N-α-acetyl Group: In contrast to the Boc group, the acetyl group forms a highly stable amide linkage. N-terminal acetylation is a common post-translational modification in proteins that can, in a biological context, either mark a protein for degradation or protect it.[1][3] From a purely chemical stability perspective for the isolated compound, this amide bond is robust and not susceptible to degradation under standard storage conditions.

-

The Carboxylic Acid: The free carboxylic acid is relatively stable but can act as a proton source, potentially contributing to autocatalytic degradation of the Boc group over very long periods or at elevated temperatures, especially in the presence of moisture.

Primary Degradation Pathways: A Mechanistic View

Proactive preservation of Ac-Dab(Boc)-OH begins with understanding its potential degradation routes. The principal pathway of concern is the acid-catalyzed hydrolysis of the Boc group.

Figure 2: The Primary Degradation Cascade. Acid, facilitated by moisture and accelerated by heat, is the primary driver for the cleavage of the Boc group, leading to the formation of the deprotected amino acid and gaseous byproducts.

Mechanism of Acid-Catalyzed Boc Cleavage:

-

Protonation: An acid source (e.g., trace acidic impurities, atmospheric CO₂ dissolved in moisture) protonates the carbonyl oxygen of the Boc group.

-

Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate.

-

Decomposition: The tert-butyl carbocation readily eliminates a proton to form isobutylene gas, while the carbamic acid decomposes to the free amine and carbon dioxide gas.[1]

This degradation pathway underscores the criticality of avoiding acidic environments and moisture during storage.

Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the risks of degradation and preserve the integrity of Ac-Dab(Boc)-OH. These recommendations are synthesized from best practices for sensitive reagents and data from suppliers of analogous compounds.[4][5]

| Parameter | Optimal Condition | Rationale & Expert Insight |

| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Storing at -20°C significantly reduces the kinetic energy of molecules, effectively halting all but the most facile degradation reactions. For active use, 2-8°C is sufficient to slow degradation while avoiding frequent freeze-thaw cycles.[4][5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing air with an inert gas serves a dual purpose: it displaces atmospheric moisture and oxygen. While oxidation is not the primary concern for this molecule, this practice is a hallmark of rigorous chemical hygiene. |

| Moisture | Desiccated Environment | Moisture is a critical facilitator of degradation. It can act as a transport medium for acidic impurities and participate directly in hydrolysis. Storage in a desiccator containing a drying agent (e.g., silica gel) is mandatory. |

| Container | Amber Glass Vial with Secure Cap | Amber glass protects the compound from potential photolytic degradation, a general precaution for complex organic molecules. A well-sealed cap, preferably with a PTFE liner, prevents moisture ingress. |

Self-Validating Handling Workflow:

To ensure the integrity of the main stock, a systematic handling procedure is essential.

-

Equilibration: Before opening, allow the container to warm to ambient temperature inside a desiccator for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.

-

Inert Atmosphere Transfer: If possible, handle the solid in a glove box or under a positive pressure stream of argon or nitrogen. This provides the highest level of protection.

-

Aliquoting: For routine use, aliquot the bulk material into smaller, single-use vials. This strategy minimizes the exposure of the main stock to repeated temperature cycles and atmospheric conditions.

-

Secure Sealing: After dispensing, flush the headspace of the primary container with inert gas before securely resealing and returning it to the recommended storage temperature.

Experimental Verification of Stability

Trust in a reagent should be periodically verified. High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity and stability of Ac-Dab(Boc)-OH.

Protocol: Purity Assessment by Reverse-Phase HPLC

Objective: To quantify the purity of Ac-Dab(Boc)-OH and detect the primary degradation product, Ac-Dab-OH.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of Ac-Dab(Boc)-OH at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

If available, prepare a standard of the expected degradation product, Ac-Dab-OH, for peak identification.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient:

Time (min) %B 0 5 20 95 22 95 23 5 | 25 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 214 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis and Interpretation:

-

The primary degradation product, Ac-Dab-OH, will be more polar and thus will have a shorter retention time than the parent compound.

-

Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A purity level of ≥97% is generally considered high quality.

-

Confirmation of Identity by LC-MS: For unequivocal identification of peaks, couple the HPLC system to a mass spectrometer (MS). The expected mass for the protonated molecule [M+H]⁺ of Ac-Dab(Boc)-OH is 261.15, and for the deprotected product Ac-Dab-OH, it is 161.09.

References

-

Hwang, C. S., Shemorry, A., & Varshavsky, A. (2010). Control of protein stability by N-terminal acetylation. Science, 327(5968), 973-977. [Link]

-

Bolívar, J., & Gotor-Fernández, V. (2018). The Boc Group: An Indispensable Tool in Organic Synthesis. Chemistry–A European Journal, 24(62), 16433-16447. [Link]

-

Ree, R., Varland, S., & Arnesen, T. (2018). Spotlight on N-terminal acetylation. Experimental & Molecular Medicine, 50(7), 1-13. [Link]

-

Biology LibreTexts. (2021). 18.5: Pathways of Amino Acid Degradation. [Link]

-

Rubenstein, E. M., & Hampton, R. Y. (2017). Acetylation of N-terminus and two internal amino acids is dispensable for degradation of a protein that aberrantly engages the endoplasmic reticulum translocon. F1000Research, 6, 1297. [Link]

-

Vinueza-Gavilanes, A., et al. (2020). N-terminal acetylation mutants affect alpha-synuclein stability, protein levels and neuronal toxicity. Neurobiology of Disease, 137, 104781. [Link]

-

Glozak, M. A., Sengupta, N., Zhang, X., & Seto, E. (2005). Acetylation and deacetylation of non-histone proteins. Gene, 363, 15-23. [Link]

-

Moof University. (2016). Amino Acid Oxidation Pathways (Part 4 of 10) - Amino Acids Degraded to Acetyl-CoA. YouTube. [Link]

-

Li, S., et al. (2023). α-Catenin acetylation is essential for its stability and blocks its tumor suppressor effects in breast cancer through Yap1. Cancer Gene Therapy, 30(12), 1624-1635. [Link]

-

Joghee, N. N., Jayaraman, G., & Selladurai, M. (2020). Nε-Acetyl L-α Lysine Improves Activity and Stability of α-Amylase at Acidic Conditions: A Comparative Study with other Osmolytes. Protein and Peptide Letters, 27(6), 551-556. [Link]

-

Chem-Impex International. (Product Page) Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid. [Link]

-

Chem-Impex International. (Product Page) Nα-Allyloxycarbonyl-Nγ-Fmoc-L-2,4-diaminobutyric acid. [Link]

-

Chem-Impex International. (Product Page) Nγ-Boc-L-2,4-diaminobutyric acid. [Link]

- Google Patents. (CN105348147A) Synthetic method of Fmoc-Dab(Boc)-OH.

Sources

- 1. Control of protein degradation by N-terminal acetylation and the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How important is the N-terminal acetylation of alpha-synuclein for its function and aggregation into amyloids? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

The Strategic Integration of Ac-Dab(Boc)-OH in Modern Biochemistry: A Technical Guide for Advanced Peptide Chemistry and Drug Development

Abstract

In the landscape of contemporary drug discovery and biochemical research, the use of non-proteinogenic amino acids has become a cornerstone for the development of sophisticated peptide-based therapeutics and molecular probes.[1] Among these, N-α-acetyl-N-γ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid (Ac-Dab(Boc)-OH) emerges as a uniquely functionalized building block. This guide provides an in-depth technical overview of the strategic applications of Ac-Dab(Boc)-OH, focusing on its role in enhancing peptide stability, its utility as a versatile scaffold in medicinal chemistry, and its application in the synthesis of complex peptide architectures. We will delve into the causality behind its use in solid-phase peptide synthesis (SPPS), provide detailed experimental protocols, and explore its integration into drug design through case studies, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.

Introduction: Unpacking the Molecular Utility of Ac-Dab(Boc)-OH

Ac-Dab(Boc)-OH is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (L-Dab). Its structure is distinguished by two key modifications that impart significant strategic advantages in biochemical applications:

-

N-terminal Acetylation (Ac): The α-amino group is capped with an acetyl group. This modification neutralizes the positive charge at the N-terminus and, critically, renders the peptide resistant to degradation by aminopeptidases.[2][3][4] This "capping" mimics the structure of many natural proteins and significantly enhances the in-vivo half-life of synthetic peptides.[2][5]

-

Side-Chain Boc Protection: The γ-amino group on the side chain is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group, which is stable under the basic conditions used for Fmoc removal in standard solid-phase peptide synthesis (SPPS). This orthogonal protection strategy is fundamental to its utility, allowing for selective deprotection and modification of the side chain.[6]

The combination of a permanently blocked N-terminus and a selectively addressable side-chain amine makes Ac-Dab(Boc)-OH a valuable reagent for specific applications in peptide science.

Diagram 1: Chemical Structure of Ac-Dab(Boc)-OH

Caption: Final step of Fmoc-SPPS incorporating Ac-Dab(Boc)-OH.

Role in Drug Discovery and Development

The incorporation of non-proteinogenic amino acids like Dab is a powerful strategy in medicinal chemistry to overcome the limitations of natural peptides, such as poor stability and bioavailability. [1]

Case Study: Polymyxins - A Class of Antibiotics Containing Dab

Polymyxins are a class of polypeptide antibiotics that are a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. [2]The structure of Polymyxin B is a prime example of the therapeutic importance of Dab. It is a cyclic peptide that contains six L-Dab residues. [2]

-

Mechanism of Action: The multiple cationic side chains of the Dab residues at physiological pH are crucial for the antibiotic's mechanism of action. [2]They facilitate electrostatic interactions with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. [7][8]This initial binding is followed by the insertion of the lipid tail of the polymyxin into the bacterial membrane, disrupting its integrity and leading to cell death. [7]* Synthetic Implications: The synthesis of polymyxin analogs for structure-activity relationship studies heavily relies on appropriately protected Dab derivatives. The ability to selectively deprotect the side chain allows for modifications to probe the importance of each cationic charge for antibacterial activity and toxicity.

| Component of Polymyxin B | Biochemical Function | Relevance of Dab |

| Cationic Heptapeptide Ring | Binds to bacterial lipopolysaccharide (LPS) | Five Dab residues provide the positive charges essential for this interaction. [8] |

| N-terminal Fatty Acyl Chain | Disrupts the bacterial membrane | The Dab residue at position 1 links the fatty acid to the peptide core. [7] |

| D-Phenylalanine & Leucine | Hydrophobic interactions with the membrane | Complements the disruptive action initiated by Dab-LPS binding. |

A Scaffold for Peptide-Drug Conjugates (PDCs)

The true versatility of incorporating a Dab residue comes to light after the synthesis of the peptide. Following cleavage from the resin, the Boc group on the Dab side chain can be removed using strong acid (e.g., trifluoroacetic acid, TFA), exposing a primary amine. This amine serves as a versatile chemical handle for conjugating other molecules, such as:

-

Cytotoxic Drugs: For targeted cancer therapy, a potent cytotoxic agent can be attached to the Dab side chain. The peptide portion can be designed to target a specific receptor on cancer cells, delivering the drug with high specificity. [9][]* Linkers: The Dab side chain is an ideal attachment point for various chemical linkers, which can in turn be used to attach other molecules. [11][12]For example, a polyethylene glycol (PEG) linker can be attached to improve the pharmacokinetic profile of the peptide.

-

Imaging Agents: Fluorophores or chelating agents for radioisotopes can be conjugated to the Dab side chain, turning the peptide into a diagnostic imaging agent.

Diagram 3: Post-Synthetic Modification of the Dab Side Chain

Caption: The Dab side chain as a versatile handle for conjugation.

Application as a Biochemical Probe

While less common than its use in therapeutics, the unique properties of Dab can be exploited in the design of biochemical probes. After deprotection, the side-chain amine can be used to attach reporter groups. For instance, a fluorophore could be attached to create a fluorescently labeled peptide for use in binding assays or cellular imaging. The defined distance of the reporter group from the peptide backbone, dictated by the length of the Dab side chain, can be advantageous in certain experimental designs, such as those involving fluorescence resonance energy transfer (FRET).

Conclusion and Future Perspectives

Ac-Dab(Boc)-OH is more than just a protected amino acid; it is a strategic tool that offers solutions to several challenges in peptide chemistry and drug development. Its ability to confer proteolytic stability through N-terminal acetylation is a straightforward yet powerful advantage. More profoundly, the orthogonally protected side chain of the Dab residue provides a gateway for post-synthetic modifications, enabling the creation of complex and highly functional biomolecules such as peptide-drug conjugates and targeted molecular probes. As the demand for more stable and specific peptide-based therapeutics continues to grow, the strategic incorporation of versatile building blocks like Ac-Dab(Boc)-OH will undoubtedly play an increasingly critical role in advancing the frontiers of biochemistry and medicinal chemistry.

References

- Nguyen, L., et al. (2010). N-terminal acetylation of a small antimicrobial peptide (Lfc) extends the half-life in human serum. PLoS ONE, 5(9), e12684.

- CD Formulation. (n.d.). Acetylated Peptide Synthesis.

- Velkov, T., et al. (2010). Structure—Activity Relationships of Polymyxin Antibiotics. Journal of Medicinal Chemistry, 53(5), 1898-1916.

- Baumgartner, J., et al. (2021). Gcn5-Related N-Acetyltransferases (GNATs) With a Catalytic Serine Residue Can Play Ping-Pong Too. Frontiers in Molecular Biosciences, 8, 707995.

- Trimble, M. J., et al. (2022). Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids. Journal of Medicinal Chemistry, 65(23), 15735–15747.

- CEM Corporation. (n.d.). Automated N-terminal Acetylation.

- LifeTein. (2025). Should My Peptide Be Acetylated?.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Creative Peptides. (2018). Ziconotide: Use in the treatment of pain.

- CD Formulation. (n.d.). Acetylated Peptide Synthesis.

- BenchChem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.

- Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226.

- CDN. (n.d.). N-Terminus Acetylation Protocol.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.

- National Center for Biotechnology Information. (n.d.). Ziconotide. PubChem Compound Summary for CID 16135415.

- Creative Peptides. (n.d.). D-2,4-Diaminobutyric acid.

- Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from a peptide synthesis company website.

- Lewis, R. J. (2009). Conopeptides as novel options for pain management. Drugs of the Future, 34(8), 659.

- StatPearls. (2025). Ziconotide.

- Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides.

- McGivern, J. G. (2007). Ziconotide: a review of its pharmacology and use in the treatment of pain.

- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

- BOC Sciences. (n.d.). Functional Groups and Linker Chemistry in Peptide Drug Conjugates.

- Alas, M., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry, 64(1), 216–232.

- National Center for Biotechnology Information. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PubMed.

- BOC Sciences. (n.d.). Peptide Linkers in Antibody-Drug Conjugates.

- BroadPharm. (2025). Peptides in Therapeutic Applications.

- Tokyo Chemical Industry. (n.d.). DAB (2,4-Diaminobutyric Acid) [Unnatural Amino Acid Derivatives].

- P3 BioSystems. (n.d.). Unusual Amino Acids - Diaminobutyric Acid (Dab).

- National Center for Biotechnology Information. (n.d.). L-2,4-Diaminobutyric acid. PubChem Compound Summary for CID 134490.

- de Gruiter, H. S., et al. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 9, 711462.

- Sousa, J. S. F., et al. (2021). Protein Modifications: From Chemoselective Probes to Novel Biocatalysts. International Journal of Molecular Sciences, 22(23), 12948.

- Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 115(15), 7248–7292.

- Zhang, Y., et al. (2025). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. Journal of Medicinal Chemistry.

- Purdue University Graduate School. (2024). SYNTHESIS AND BIOCHEMICAL STUDIES OF ATP ANALOG PROBES FOR POST-TRANSLATIONAL MODIFICATIONS.

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. Polymyxin - Wikipedia [en.wikipedia.org]

- 3. interanalyt.ru [interanalyt.ru]

- 4. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. cem.de [cem.de]

- 6. peptide.com [peptide.com]

- 7. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Linker Chemistry & Functional Groups in PDCs - Creative Peptides [creative-peptides.com]

- 12. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Nα-Acetyl-Nγ-Boc-L-2,4-diaminobutyric Acid (AC-Dab(Boc)-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of AC-Dab(Boc)-OH in Modern Drug Discovery

Non-canonical amino acids (ncAAs) are at the forefront of peptide and peptidomimetic drug design, offering novel structural motifs to enhance therapeutic properties such as potency, selectivity, and metabolic stability. Among these, Nα-Acetyl-Nγ-Boc-L-2,4-diaminobutyric acid (AC-Dab(Boc)-OH) is a particularly valuable building block. Its unique architecture—featuring a short side chain with a selectively protected primary amine and an acetylated N-terminus—allows for precise, site-specific modifications in complex molecular scaffolds.

The synthesis of such orthogonally protected diamino acids presents a significant chemical challenge: how to differentiate and selectively functionalize two similar amino groups and a carboxylic acid within the same small molecule. This guide provides a detailed, field-proven pathway for the synthesis of AC-Dab(Boc)-OH, emphasizing the chemical rationale behind each step and providing a robust, reproducible protocol for laboratory application.

Retrosynthetic Analysis and Strategic Approach

The most efficient and scalable synthesis of AC-Dab(Boc)-OH originates from the readily available and inexpensive amino acid, L-glutamine. The core of this strategy involves converting the side-chain amide of glutamine into a primary amine, thereby creating the 2,4-diaminobutyric acid backbone.

The chosen synthetic pathway is a three-step process:

-

Nα-Acetylation: The synthesis begins by capping the α-amino group of L-glutamine with an acetyl group. This initial step serves two purposes: it protects the α-amine from participating in the subsequent rearrangement and installs one of the final desired functional groups.

-

Hofmann Rearrangement: The key transformation involves the Hofmann rearrangement of the side-chain amide of N-acetyl-L-glutamine to a primary amine. This classic reaction shortens the carbon chain by one atom, efficiently converting the glutamine side chain into the aminomethyl group of diaminobutyric acid.

-

Selective Nγ-Boc Protection: The final step is the selective protection of the newly formed, more reactive γ-amino group with a tert-butoxycarbonyl (Boc) group, yielding the target molecule.

This approach is advantageous due to the availability of the starting material, the high efficiency of the rearrangement, and the well-controlled selectivity of the final protection step.

The Core Synthesis Pathway: From L-Glutamine to AC-Dab(Boc)-OH

The overall workflow is designed for efficiency and scalability, transforming a common proteinogenic amino acid into a high-value, orthogonally protected derivative.

Caption: Overall synthesis workflow for AC-Dab(Boc)-OH.

Step 1: Nα-Acetylation of L-Glutamine

Causality: The synthesis commences with the protection of the α-amino group of L-glutamine. Acetylation is chosen for its stability under the conditions of the subsequent Hofmann rearrangement and because it is the desired final functionality at the N-terminus. The reaction is performed under basic conditions to deprotonate the α-amino group, enhancing its nucleophilicity towards acetic anhydride.

Protocol: A robust method for the production of N-acetyl-L-glutamine involves the controlled addition of acetic anhydride to an aqueous solution of L-glutamine while maintaining a basic pH with sodium hydroxide.[1]

-

Dissolve L-glutamine in deionized water.

-

Cool the solution in an ice bath and begin stirring.

-

Slowly and simultaneously add acetic anhydride and an aqueous solution of sodium hydroxide, carefully monitoring the pH to maintain it between 8 and 10.

-

After the addition is complete, allow the reaction to stir for 1-3 hours at room temperature.

-

Acidify the solution to a pH of approximately 2 with hydrochloric acid to precipitate the product.

-

The resulting solid can be collected by filtration, washed with cold water, and dried.

This procedure typically yields N-acetyl-L-glutamine in high purity and with yields often exceeding 90%.[1]

Step 2: Hofmann Rearrangement of Nα-Acetyl-L-Glutamine

Causality: This is the pivotal step in the synthesis. The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[2] Traditionally, this reaction uses bromine and a strong base. However, for sensitive substrates like amino acid derivatives, milder and more controlled reagents are preferable. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA or DIPA), are excellent alternatives that facilitate the rearrangement under neutral or mildly basic conditions, minimizing side reactions and preserving stereochemistry.[3][4][5]

The mechanism proceeds through an N-haloamide (or equivalent) intermediate, which, upon deprotonation, rearranges to form an isocyanate. The alkyl group migrates from the carbonyl carbon to the nitrogen in a concerted step, with retention of its stereochemical configuration.[6][7] The isocyanate is then hydrolyzed in the aqueous workup to the primary amine and carbon dioxide.

Caption: Simplified mechanism of the Hofmann rearrangement.

Protocol: This protocol is adapted from a similar synthesis of an Fmoc-protected analogue.

-

Suspend Nα-Acetyl-L-Glutamine in a mixed solvent system (e.g., ethyl acetate:acetonitrile:water).

-

Add (diacetoxyiodo)benzene (PIDA, ~1.2 equivalents) to the suspension at room temperature (20-30°C).

-

Stir the reaction mixture vigorously for 48-72 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove the iodine-containing byproducts and isolate the intermediate, Nα-Acetyl-L-2,4-diaminobutyric acid (Ac-Dab-OH).

Step 3: Selective Nγ-Boc Protection

Causality: The final step requires the selective protection of the side-chain (γ) amine over the α-nitrogen. While the α-nitrogen is part of an acetyl amide and is significantly less nucleophilic, the γ-amine is a primary alkyl amine. This difference in reactivity can be exploited. By controlling the pH of the reaction, we can ensure that the more basic γ-amine (pKa ~10.5) is sufficiently nucleophilic to react with di-tert-butyl dicarbonate ((Boc)₂O), while the environment is not basic enough to significantly deprotonate and activate the α-amino group (pKa ~8). A pH range of 7.5-8.5 is ideal for this selective transformation.

Protocol:

-

Dissolve the crude Ac-Dab-OH from the previous step in a mixed solvent of acetone and water.

-

Cool the solution to 0-10°C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, ~1.2 equivalents).

-

Slowly add a dilute solution of sodium hydroxide (e.g., 0.5 N) to the mixture, maintaining the pH between 7.5 and 8.0.

-

Stir the reaction at this temperature for approximately 4 hours.

-

After the reaction is complete, acidify the mixture with a suitable acid (e.g., citric acid or dilute HCl) to a pH of ~3 to protonate the carboxylic acid.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the resulting solid, typically by recrystallization or flash chromatography, to obtain pure AC-Dab(Boc)-OH.

Quantitative Data and Characterization

The efficiency of this synthetic pathway is high, making it suitable for producing significant quantities of the target compound. The following table summarizes the expected outcomes based on analogous syntheses reported in the literature.

| Step | Reaction | Starting Material | Key Reagents | Typical Yield | Purity (HPLC) |

| 1 | Nα-Acetylation | L-Glutamine | Acetic Anhydride, NaOH | >90%[1] | >99% |

| 2 | Hofmann Rearrangement | Ac-Gln-OH | (Diacetoxyiodo)benzene | ~80-85% | >99% |

| 3 | Nγ-Boc Protection | Ac-Dab-OH | (Boc)₂O, NaOH | ~85-90% | >99% |

Characterization: The final product, AC-Dab(Boc)-OH, should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the acetyl and Boc groups and the correct connectivity of the diaminobutyric acid backbone.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Alternative Synthesis Pathways

While the glutamine-based Hofmann rearrangement is the most direct route, other strategies have been developed for synthesizing the Dab core structure. One notable alternative starts from L-homoserine . This multi-step synthesis involves:

-

Protection of the amino and carboxyl groups of homoserine.

-

Activation of the side-chain hydroxyl group.

-

Conversion of the hydroxyl group to an azide or a protected amine functionality, often via a Mitsunobu reaction .

-

Subsequent deprotection steps to yield the desired Dab derivative.

This route is generally longer and more complex than the glutamine pathway and may be better suited for producing derivatives with different protection schemes.

Conclusion

The synthesis of Nα-Acetyl-Nγ-Boc-L-2,4-diaminobutyric acid is a prime example of strategic chemical manipulation to create a high-value, orthogonally protected building block for advanced drug discovery. The pathway starting from L-glutamine, utilizing a key Hofmann rearrangement with a modern hypervalent iodine reagent, represents a robust, scalable, and efficient method. The principles of selective protection based on the differential reactivity of functional groups are central to its success. This guide provides the foundational knowledge and a practical protocol for researchers to confidently produce AC-Dab(Boc)-OH and integrate it into their synthetic programs.

References

-

Preparation and use of N-acetyl-α-amino acids. (2025). ResearchGate. [Link]

- Production method of N-acetyl-L-glutamine.

-

Hofmann rearrangement. Wikipedia. [Link]

-

Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [Link]

-

Hofman rearrangement. Slideshare. [Link]

-

Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant. ACS Publications - The Journal of Organic Chemistry. [Link]

-

Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. Organic Chemistry Portal. [Link]

-

Hofmann rearrangement of Gln derivative using PDIS and PIDA with plausible mechanism. ResearchGate. [Link]

-

Synthesis of L-glutamine via its alpha-N-acetyl derivative. PubMed. [Link]

-

N-Acetylglutamic acid. Wikipedia. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Failure of selective Nα-Boc protection of diamino acids based on pKa difference. Stack Exchange. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

-

Deprotection of N-Boc group present in amino acids and other derivatives a. ResearchGate. [Link]

-

A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. ResearchGate. [Link]

Sources

- 1. CN101468955B - Production method of N-acetyl-L-glutamine - Google Patents [patents.google.com]

- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Hofmann Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Hofmann Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Hofman rearrangement | PPTX [slideshare.net]

The Strategic Imperative of the Boc Protecting Group in Ac-Dab(Boc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide chemistry and therapeutic development, the deliberate incorporation of non-proteinogenic amino acids offers a gateway to novel structures and enhanced pharmacological profiles. Nα-acetyl-L-2,4-diaminobutyric acid (Ac-Dab-OH) is one such building block, where the side-chain primary amine presents both a site for functionalization and a challenge for controlled synthesis. This technical guide provides an in-depth analysis of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group on the side chain of Ac-Dab(Boc)-OH. We will explore the physicochemical rationale for its selection, its function within orthogonal synthetic strategies, and the mechanistic intricacies of its removal, offering field-proven insights for its effective application.

Introduction: The Architectural Significance of Ac-Dab(Boc)-OH

Nα-acetyl-L-2,4-diaminobutyric acid (Ac-Dab-OH) is a structurally unique amino acid derivative. The N-terminal acetyl group confers several advantages, most notably increased metabolic stability by protecting against degradation by aminopeptidases, which can extend the peptide's half-life in biological systems.[1][2] This modification also neutralizes the N-terminal charge, which can be crucial for mimicking the native structure of certain proteins.[2]

The defining feature of Dab is the primary amine on its side chain, which provides a valuable handle for introducing various modifications, such as lipidation, glycosylation, or the attachment of cytotoxic payloads. However, this reactive nucleophilic group necessitates protection during peptide synthesis to prevent unwanted side reactions, such as branching of the peptide chain. The strategic placement of a Boc group on this side-chain amine, yielding Ac-Dab(Boc)-OH, is a cornerstone of its utility in modern peptide synthesis.

Caption: Chemical Structure of Ac-Dab(Boc)-OH.

The Boc Group: A Strategic Shield for the Dab Side Chain

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely employed in organic synthesis, particularly in peptide chemistry.[3] Its selection for the side-chain protection of Dab is a deliberate choice rooted in several key chemical principles.

Preventing Unwanted Reactivity

The primary function of the Boc group in Ac-Dab(Boc)-OH is to mask the nucleophilicity of the side-chain amine. During peptide synthesis, the carboxyl group of the incoming amino acid is activated to facilitate amide bond formation. An unprotected side-chain amine on the Dab residue would compete with the N-terminal amine of the growing peptide chain, leading to the formation of branched peptide impurities that are difficult to separate from the desired product.

Physicochemical Influence of the Boc Group

The bulky tert-butyl group of the Boc moiety imparts a degree of steric hindrance around the side-chain amine, further ensuring its inertness during coupling reactions. Additionally, the carbamate linkage of the Boc group is stable to a wide range of reagents and conditions commonly used in peptide synthesis, including the basic conditions required for Fmoc deprotection.

Orthogonal Protection Strategy: The Synergy of Acetyl, Boc, and Fmoc

The true power of Ac-Dab(Boc)-OH is realized within an orthogonal protection scheme, most commonly in Fmoc-based solid-phase peptide synthesis (SPPS).[][] Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of specific functional groups without affecting others.[6]

In a typical Fmoc SPPS workflow incorporating Ac-Dab(Boc)-OH:

-

Nα-Fmoc group: This base-labile group protects the N-terminus of the growing peptide chain and is removed at each cycle with a mild base, typically a solution of piperidine in DMF, to allow for the coupling of the next amino acid.[][]

-

Side-Chain Boc group: This acid-labile group on the Dab residue remains stable during the basic Fmoc deprotection steps.[] It can be selectively removed at a later stage using acidic conditions, such as trifluoroacetic acid (TFA), to expose the side-chain amine for further modification.[3]

-

N-terminal Acetyl group: This is typically introduced at the final step of peptide synthesis and is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of Boc deprotection. It acts as a permanent cap on the N-terminus.

This orthogonality provides precise control over the synthetic process, enabling the creation of complex and well-defined peptide architectures.

Caption: Orthogonal deprotection workflow in SPPS.

The Mechanism and Protocol for Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a stable tert-butyl carbocation intermediate.

Mechanism of Acid-Catalyzed Cleavage

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).

-

Formation of the Tert-butyl Cation: The protonated carbamate is unstable and cleaves to form a stable tertiary carbocation (the tert-butyl cation), a carbamic acid intermediate, and the conjugate base of the acid.

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.

The generation of the highly reactive tert-butyl cation is a critical aspect of this mechanism and is the primary source of potential side reactions.

A Self-Validating Experimental Protocol for Boc Deprotection

This protocol outlines the on-resin deprotection of the Boc group from a peptide containing an Ac-Dab(Boc)-OH residue.

Materials:

-

Peptide-resin containing the Ac-Dab(Boc)-OH residue

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), peptide synthesis grade

-

Scavengers (e.g., triisopropylsilane (TIS), water, anisole)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Preparation of Cleavage Cocktail: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS. The choice and proportion of scavengers should be optimized based on the peptide sequence.

-

Deprotection Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature with gentle agitation.

-

Filtration and Washing: Filter the resin and wash extensively with DCM to remove the cleavage cocktail and cleaved protecting groups.

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF to deprotonate the newly exposed amine.

-

Final Washing: Wash the resin thoroughly with DMF and DCM and dry under vacuum.

-

Validation: A small aliquot of the resin can be subjected to a Kaiser test. A positive result (blue color) confirms the presence of the free primary amine on the Dab side chain. Further validation can be achieved by cleaving a small amount of the peptide from the resin and analyzing it by mass spectrometry to confirm the expected mass shift corresponding to the loss of the Boc group (100.12 Da).

Troubleshooting: Side Reactions and Mitigation Strategies

The primary challenge in Boc deprotection is managing the reactivity of the tert-butyl cation. This electrophile can attack nucleophilic residues in the peptide chain, leading to unwanted modifications.

| Side Reaction | Affected Residues | Mitigation Strategy |

| t-Butylation | Tryptophan (Trp), Methionine (Met), Cysteine (Cys), Tyrosine (Tyr) | Use of a scavenger cocktail in the cleavage reagent. Triisopropylsilane (TIS) is a highly effective carbocation scavenger. Anisole can be used to protect tyrosine residues. |

| Aspartimide Formation | Aspartic acid (Asp) followed by Gly, Asn, or Arg | While more prevalent in Fmoc chemistry, acidic conditions can also promote this side reaction. Careful control of cleavage conditions is necessary. |

| Incomplete Deprotection | Sterically hindered Boc-protected amines | Increase reaction time or use a stronger acid cocktail. However, this may increase the risk of other side reactions. |

The use of a scavenger cocktail is a self-validating system; their presence is a prerequisite for clean deprotection of peptides containing sensitive residues.

Conclusion

The Boc protecting group in Ac-Dab(Boc)-OH is not merely an inert shield but a critical component of a sophisticated synthetic strategy. Its acid-lability, combined with its stability to the basic conditions of Fmoc chemistry, provides the orthogonal handle necessary for the selective modification of the diaminobutyric acid side chain. A thorough understanding of the Boc deprotection mechanism, including the management of the reactive tert-butyl cation through the judicious use of scavengers, is paramount for the successful synthesis of complex and functionally diverse peptides. This technical guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the full potential of Ac-Dab(Boc)-OH in their drug discovery and development endeavors.

References

-

LifeTein. (n.d.). Peptide synthesis: Amidation and Acetylation. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

- Wang, Y., et al. (2019). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry, 30(7), 1345-1353.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-α-acetyl-N-γ-Boc-L-2,4-diaminobutyric acid for Unnatural Amino Acid Incorporation

Abstract

The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology, offering pathways to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and target affinity. L-2,4-diaminobutyric acid (Dab) is a particularly versatile UAA, providing a primary amino group on its side chain for a myriad of chemical modifications. This technical guide focuses on a specialized derivative, N-α-acetyl-N-γ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid (Ac-Dab(Boc)-OH), a building block designed for N-terminal installation and subsequent, selective side-chain functionalization. We will explore the foundational principles of its orthogonal protection scheme, provide detailed, field-proven protocols for its incorporation and modification via solid-phase peptide synthesis (SPPS), and discuss its applications in creating advanced peptide conjugates and structurally unique therapeutics.

Introduction: The Rationale for Ac-Dab(Boc)-OH in Peptide Synthesis

The limitations of native peptide therapeutics, such as rapid degradation by proteases and poor membrane permeability, have driven the exploration of chemically modified analogs.[1][2] The incorporation of UAAs is a powerful strategy to overcome these hurdles.[1] Ac-Dab(Boc)-OH is a unique reagent engineered for a specific synthetic purpose: to cap the N-terminus of a peptide chain with an acetyl group while simultaneously introducing a protected nucleophilic handle for post-synthetic modification.

The design of Ac-Dab(Boc)-OH is predicated on an orthogonal protection strategy, a fundamental concept in peptide synthesis where different protecting groups can be removed under distinct chemical conditions without affecting others.[3][4][5]

-

The N-α-Acetyl (Ac) Group: This group acts as a permanent cap. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for Boc removal, effectively terminating peptide elongation and mimicking the N-terminus of many natural proteins.

-

The N-γ-tert-butyloxycarbonyl (Boc) Group: This acid-labile group shields the side-chain amine.[6][7] Its selective removal, typically with trifluoroacetic acid (TFA), unmasks a reactive primary amine that can be modified on-resin, enabling the site-specific attachment of payloads, linkers, or other functional moieties.[8]

This dual-functionality makes Ac-Dab(Boc)-OH an invaluable tool for researchers aiming to create well-defined, N-terminally modified peptides.

Physicochemical Properties

A thorough understanding of the building block's properties is critical for successful synthesis. The key characteristics of Ac-Dab(Boc)-OH are summarized below.

| Property | Value |

| Chemical Name | N-α-acetyl-N-γ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid |

| Synonyms | Ac-Dab(Boc)-OH |

| Molecular Formula | C₁₁H₂₀N₂O₅ |

| Molecular Weight | 260.29 g/mol |

| Appearance | White to off-white powder |

| Typical Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |

| Storage Conditions | 2-8°C, desiccated |

Experimental Workflow: Incorporation and On-Resin Modification

The successful use of Ac-Dab(Boc)-OH hinges on a precise and well-executed solid-phase peptide synthesis (SPPS) workflow. The process can be divided into two key stages: incorporation of the amino acid onto the peptide chain and the subsequent selective deprotection and functionalization of its side chain.

Stage 1: N-Terminal Incorporation of Ac-Dab(Boc)-OH

This stage involves the coupling of Ac-Dab(Boc)-OH to the free N-terminal amine of the resin-bound peptide. As the α-amino group is already acetylated, this step effectively caps the peptide.

Caption: Workflow for N-terminal capping with Ac-Dab(Boc)-OH.

Detailed Protocol: N-Terminal Coupling

This protocol assumes a 0.1 mmol synthesis scale on a standard Fmoc-protected peptide-resin. Adjust quantities accordingly.

-

Resin Preparation: Swell the peptide-resin (with the final N-terminal Fmoc group intact) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable SPPS reaction vessel. Drain the DMF.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a fresh 20% piperidine/DMF solution for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Ac-Dab(Boc)-OH (3 eq., ~78 mg) and an aminium-based coupling agent such as HATU (2.85 eq., ~108 mg) in DMF (~2 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (6 eq., ~105 µL) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

-

Causality: Pre-activation converts the carboxylic acid of Ac-Dab(Boc)-OH into a highly reactive ester, facilitating efficient amide bond formation with the sterically hindered resin-bound amine.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Monitoring and Completion:

-

Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.

-

If the test is positive, a second coupling (recoupling) may be necessary.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times). The resin is now ready for side-chain modification or final cleavage.

Stage 2: Selective Side-Chain Deprotection and Functionalization

This is the core application of the Ac-Dab(Boc)-OH building block, enabling site-specific modification of the γ-amino group.

Caption: On-resin modification of the Dab side chain.

Detailed Protocol: On-Resin Boc Deprotection and Functionalization

-

Resin Preparation: Start with the dried resin-bound peptide from Stage 1. Swell in DCM for 20-30 minutes.

-

Selective Boc Deprotection:

-

Prepare a deprotection solution of 30% TFA in DCM with 2.5% Triisopropylsilane (TIS) as a scavenger.

-

Causality: The liberated tert-butyl cation is a potent electrophile that can alkylate sensitive side chains (e.g., Trp, Met). TIS acts as a scavenger, trapping this cation to prevent side reactions.[8]

-

Add the deprotection solution to the resin and agitate for 30 minutes at room temperature. Drain.

-

Repeat this step one more time to ensure complete removal of the Boc group.

-

-

Washing and Neutralization:

-

Wash the resin thoroughly with DCM (5 times) to remove residual acid.

-

Wash with 10% DIPEA in DMF (2 times, 5 minutes each) to neutralize the protonated side-chain amine (NH₃⁺) to the free amine (NH₂).

-

Wash again with DMF (5 times) to remove excess base. The resin now possesses a reactive nucleophilic side chain.

-

-

Side-Chain Functionalization (General Example: Amide Coupling):

-

In a separate vessel, activate the desired carboxylic acid (e.g., a fluorescent dye, biotin linker) (3-5 eq.) using HATU (2.85-4.85 eq.) and DIPEA (6-10 eq.) in DMF, as described in Stage 1, Step 3.

-

Add the activated payload solution to the resin.

-

Allow the reaction to proceed for 4-12 hours, or until a completion test (if available for the payload) is negative.

-

-

Final Steps:

-

Wash the resin extensively with DMF, followed by DCM.

-

Dry the resin under vacuum.

-

The fully modified peptide is now ready for final cleavage from the resin and subsequent purification by reverse-phase HPLC.

-

Conclusion and Future Outlook

N-α-acetyl-N-γ-Boc-L-2,4-diaminobutyric acid is a highly strategic building block for modern peptide chemistry. Its inherent orthogonal protection scheme provides a reliable and efficient method for N-terminal capping and site-specific side-chain functionalization. The protocols detailed in this guide offer a validated framework for its successful implementation in SPPS workflows. By enabling the precise installation of drugs, imaging agents, and conformational constraints, Ac-Dab(Boc)-OH empowers researchers and drug developers to engineer next-generation peptide therapeutics with tailored functionalities and improved pharmacological profiles.

References

- Vertex AI Search. (2026). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.

- BenchChem. (2025). The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide.

- BenchChem. (2025). Application Notes and Protocols for Boc Deprotection of Dap-Containing Peptides.

- Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

- ACS Central Science. (2022).

- aapptec. (n.d.). Planning a Peptide Synthesis.

- RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).

- BenchChem. (2025).

- ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).

- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Sigma-Aldrich. (n.d.). Fmoc-Dab(Boc)-OH >= 97.0 HPLC 125238-99-5.

- BenchChem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.

- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.

- aapptec. (n.d.). Fmoc-Dab(Ac)-OH [1220955-83-8].

- Creative Peptides. (2024).

- Sigma-Aldrich. (n.d.). Fmoc-Dab(Boc)-OH >= 97.0 HPLC 125238-99-5.

- ResearchGate. (2006). Synthesis and characterization of new gamma-nucleo peptides based on a diaminobutyric acid moiety.